N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c1-25-15-18(14-24-25)20-9-4-16(12-22-20)13-23-21(27)17-5-7-19(8-6-17)30(28,29)26-10-2-3-11-26/h4-9,12,14-15H,2-3,10-11,13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUZKJFUXUGENL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Pyridine vs. Pyrimidine Cores
The target compound’s pyridine core contrasts with pyrimidine-based analogs, such as 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (). Pyrimidine derivatives often exhibit enhanced π-π stacking interactions with kinase ATP-binding pockets, but pyridine-based compounds may offer improved metabolic stability due to reduced electron-deficient character .
Pyrazole Substitution
The 1-methylpyrazole group in the target compound is structurally similar to analogs in (e.g., compounds 2j–2o), which feature 1-phenylpyrazole with hydroxylated aryl substituents.
Sulfonamide Functionalization
The pyrrolidin-1-ylsulfonyl group in the target compound distinguishes it from analogs with aryl sulfonamides (e.g., 4-bromo- or 4-chloro-substituted benzenesulfonamides in ). Pyrrolidine’s cyclic amine introduces basicity and conformational rigidity, which may enhance solubility and selectivity compared to halogenated aryl sulfonamides. For instance, halogenated analogs (e.g., 2k–2m in ) showed moderate anticancer activity (IC₅₀: 2–10 μM), while pyrrolidine-containing sulfonamides (as in ) could optimize pharmacokinetics by balancing lipophilicity and aqueous solubility .
Carboxamide vs. Sulfonamide Linkers
The target compound’s benzamide linker differs from carboxamide-based analogs like N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (). Carboxamides typically engage in stronger hydrogen bonding due to the carbonyl oxygen, whereas sulfonamides (with sulfonyl groups) exhibit higher metabolic stability and resistance to hydrolysis. This distinction may influence target residence time and bioavailability .
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups : Fluorine-substituted analogs (e.g., and m in ) show enhanced kinase inhibitory potency due to increased electronegativity, but they may suffer from reduced solubility.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, and how can low yields be addressed?
- Methodological Answer : Copper-catalyzed coupling reactions (e.g., Ullmann-type) are pivotal for forming pyrazole-pyridine linkages. For instance, a 17.9% yield was reported in a similar synthesis using copper(I) bromide, cesium carbonate, and cyclopropanamine in DMSO at 35°C for 48 hours . To improve yields:
- Optimize catalyst loading (e.g., 0.05–0.1 equiv. CuBr).
- Screen solvents (DMSO vs. DMA) and temperature (35–80°C).
- Use anhydrous conditions to mitigate hygroscopic reagent interference .
Q. How can researchers confirm the structural integrity of the compound using spectroscopic methods?
- Methodological Answer :
- ¹H NMR : Expect aromatic protons in δ 8.8–7.0 ppm (pyridine/pyrazole) and aliphatic signals for the pyrrolidinylsulfonyl group (δ 3.2–1.5 ppm) .
- ¹³C NMR : Carbonyl (C=O) peaks near 165–170 ppm and sulfonyl (SO₂) carbons at ~45–50 ppm .
- HRMS : Calculate exact mass (e.g., C₂₁H₂₄N₄O₂S: [M+H]+ = 420.1632) to confirm molecular formula .
Advanced Research Questions
Q. How can researchers address contradictory biological activity data in enzyme inhibition assays?
- Methodological Answer :
- Data Validation : Replicate assays under controlled pH/temperature (e.g., phosphate buffer pH 6.8) .
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., trifluoromethyl-containing derivatives) to identify functional group contributions .
- Theoretical Modeling : Use molecular docking to assess binding interactions with target enzymes (e.g., kinases) .
Q. What strategies mitigate solubility challenges during pre-formulation studies for in vivo testing?
- Methodological Answer :
- Co-solvent Systems : Use DMSO/PEG400 mixtures (≤10% v/v) to enhance aqueous solubility .
- Salt Formation : Explore sulfonic acid or hydrochloride salts via reaction with HCl/NaOH .
- Nanoformulation : Employ liposomal encapsulation or cyclodextrin complexes to improve bioavailability .
Q. How can unexpected regioselectivity in pyrazole functionalization be resolved?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., Boc-protected amines) to direct coupling to the pyridine ring .
- Computational Screening : Predict reactive sites using DFT calculations (e.g., Fukui indices) .
- Reagent Selection : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for precise C–H activation .
Q. What methodologies validate the compound’s metabolic stability in pharmacokinetic studies?
- Methodological Answer :
- In Vitro Assays : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and CYP450 inhibition .
- LC-MS/MS Quantification : Detect metabolites (e.g., hydroxylated or sulfone derivatives) with MRM transitions .
- Comparative Analysis : Benchmark against reference compounds (e.g., lansoprazole derivatives) with known metabolic profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
